molecular formula C10H7BrO2S B134338 Methyl 5-bromo-1-benzothiophene-2-carboxylate CAS No. 7312-11-0

Methyl 5-bromo-1-benzothiophene-2-carboxylate

Cat. No. B134338
CAS RN: 7312-11-0
M. Wt: 271.13 g/mol
InChI Key: XDYVZHUZZZKQOS-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7BrO2S . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-1-benzothiophene-2-carboxylate” is represented by the InChI code 1S/C6H5BrO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 . The average mass of the molecule is 271.130 Da, and the monoisotopic mass is 269.934998 Da .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-1-benzothiophene-2-carboxylate” is a solid substance . It has a melting point of 118-119°C .

Scientific Research Applications

Organic Synthesis

“Methyl 5-bromo-1-benzothiophene-2-carboxylate” can be used in the synthesis of a wide range of 3-substituted benzothiophenes . This compound can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Pharmaceutical Sciences

Benzothiophenes, such as “Methyl 5-bromo-1-benzothiophene-2-carboxylate”, have served in a broad range of research fields including pharmaceutical sciences . They are a promising class of organosulfur compounds .

Materials Chemistry

Benzothiophenes are also significant in the field of materials chemistry . They are used in the synthesis of multisubstituted benzothiophenes .

Biologically Active Compounds

Thiophene-based analogs, like “Methyl 5-bromo-1-benzothiophene-2-carboxylate”, are potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . They are essential heterocyclic compounds and show a variety of properties and applications .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . They are essential in the field of electronics .

Photochromic Properties

A new unsymmetrical photochromic diarylethene, which includes “Methyl 5-bromo-1-benzothiophene-2-carboxylate”, has been synthesized . Its photochromic, kinetics, and fluorescence properties were investigated in detail .

Safety And Hazards

“Methyl 5-bromo-1-benzothiophene-2-carboxylate” is classified as Acute Tox. 4 (H302, H312, H332), which means it is harmful if swallowed, in contact with skin, or if inhaled . It is also classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319), indicating it causes skin and eye irritation . It is also classified as STOT SE 3 (H335), which means it may cause respiratory irritation .

properties

IUPAC Name

methyl 5-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYVZHUZZZKQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384973
Record name methyl 5-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1-benzothiophene-2-carboxylate

CAS RN

7312-11-0
Record name Methyl 5-bromobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7312-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Starting from 2.99 g (14.7 mmol) of 5-bromo-2-fluorobenzaldehyde, by general method A with 0.88 g (22.1 mmol) of sodium hydride (60%) and 1.72 g (16.2 mmol) of methyl mercaptoacetate, 2.76 g (69.1% of theory) of the title compound are obtained.
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Quantity
1.72 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2-fluorobenzaldehyde (6 g, 29.6 mmol), methyl thioglycolate (2.64 mL, 29.6 mmol), and Na2CO3 (3.14 g, 29.6 mmol) in methanol was heated to reflux for 1 hour, poured into brine, and extracted with ethyl acetate (3×). The combined extracts were washed with brine and filtered through silica gel to provide the desired product. MS (ESI(−)) m/e 270 (M−H)−.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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